5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone
Description
Contextualization within Pyrimidinone Chemical Science
5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone belongs to the pyrimidinone class of heterocyclic organic compounds. Pyrimidinones (B12756618) are derivatives of pyrimidine (B1678525), a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. wikipedia.orgwikipedia.org The pyrimidinone structure is characterized by a carbonyl group (C=O) within the pyrimidine ring, and its derivatives are fundamental to many biological molecules, including several nucleobases such as cytosine and uracil. wikipedia.orgwikipedia.org
The pyrimidine ring system is a vital scaffold in medicinal chemistry due to its wide range of biological activities. researchgate.netnih.gov Pyrimidinone derivatives, in particular, are explored for various pharmacological applications, including their potential as anti-inflammatory, analgesic, antiviral, and anticancer agents. researchgate.netnih.gov The specific substitutions on the pyrimidinone ring, such as the amino (-NH2), chloro (-Cl), and methyl (-CH3) groups in this compound, are crucial for modulating its chemical properties and biological activity. These functional groups provide sites for further chemical modification, allowing for the synthesis of a diverse library of compounds for drug discovery and material science.
Historical Development of Aminochloropyrimidinones in Organic and Medicinal Chemistry
The study of pyrimidines began in the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879 from urea (B33335) and malonic acid. wikipedia.org The systematic investigation of pyrimidines was pioneered by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org
The development of synthetic drugs in the late 19th and early 20th centuries, many of which were derived from byproducts of the coal-tar industry, set the stage for pharmaceutical chemistry. nih.gov Within this context, the manipulation of heterocyclic scaffolds like pyrimidine became a central theme. The introduction of amino and chloro groups to the pyrimidine ring proved to be a critical strategy in medicinal chemistry. Chloropyrimidines, for instance, serve as versatile intermediates where the chlorine atom acts as a good leaving group for nucleophilic substitution reactions, enabling the attachment of various other functional groups. sigmaaldrich.com Aminopyrimidines are recognized for their hydrogen bonding capabilities and their role as pharmacophores in numerous biologically active molecules. The combination of these groups on a pyrimidinone core, as seen in aminochloropyrimidinones, created a class of compounds with significant potential for developing targeted therapeutic agents. Early work on these scaffolds laid the groundwork for the synthesis of complex molecules, including early antibiotics and other therapeutic agents.
Contemporary Research Significance and Scope for this compound
The contemporary significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The pyrimidine core is a privileged scaffold in drug development, and its derivatives are investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netacs.org
The specific arrangement of functional groups on this compound offers multiple reaction sites. The amino group can be acylated, alkylated, or used in condensation reactions. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse substituents. The pyrimidinone ring itself can participate in various chemical transformations. This reactivity makes the compound a valuable intermediate for creating libraries of novel compounds to be screened for biological activity. For example, similar substituted pyrimidinones have been used to synthesize fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which have shown promise as analgesic and antiparkinsonian agents. rsc.org
Table 1: Physicochemical Properties of Structurally Related Pyrimidinones
| Property | 2-Amino-4-chloro-6-methylpyrimidine sigmaaldrich.com | 4-Amino-6-chloro-2-(methylthio)pyrimidine sigmaaldrich.com | 5-Amino-4,6-dichloropyrimidine nih.gov |
| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃S | C₄H₃Cl₂N₃ |
| Molecular Weight | 143.57 g/mol | 175.64 g/mol | 163.99 g/mol |
| Melting Point | 183-186 °C | 130-132 °C | Not Available |
| Functional Groups | Amino, Chloro, Methyl | Amino, Chloro, Methylthio | Amino, Dichloro |
| Core Structure | Pyrimidine | Pyrimidine | Pyrimidine |
This table presents data for structurally similar compounds to provide context for the potential properties of this compound.
Key Research Challenges and Opportunities in Pyrimidinone Scaffold Exploration
While the pyrimidinone scaffold is promising, its exploration faces several challenges. A primary challenge is achieving regioselectivity during synthesis and modification. With multiple reactive sites, such as the different positions on the ring and the attached functional groups, controlling reactions to occur at a specific desired position can be difficult and may require complex protecting group strategies. This can lead to lower yields and the formation of difficult-to-separate isomeric byproducts.
Another challenge lies in the solubility of many pyrimidine derivatives, which can be poor in common organic solvents and aqueous media, complicating both their synthesis and their biological evaluation. Furthermore, scaling up the synthesis of complex pyrimidinone derivatives from laboratory to industrial scale can present significant hurdles in terms of cost, safety, and efficiency.
Despite these challenges, significant opportunities exist. The development of novel catalytic methods and synthetic strategies, such as multicomponent reactions, can provide more efficient and selective access to diverse pyrimidinone structures. nih.govrsc.org The Biginelli reaction, for example, is a classic multicomponent reaction that efficiently produces pyrimidine derivatives. nih.gov Advances in computational chemistry and molecular modeling offer powerful tools to predict the properties and biological activities of new pyrimidinone derivatives, helping to guide synthetic efforts toward molecules with the highest potential. nih.gov The versatility of the pyrimidinone scaffold means there is vast chemical space to explore, offering the potential to discover novel compounds with unique therapeutic properties or applications in materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-chloro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-2-8-4(6)3(7)5(10)9-2/h7H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJJAKRTVUXAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575127 | |
| Record name | 5-Amino-6-chloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-13-9 | |
| Record name | 5-Amino-6-chloro-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 5 Amino 6 Chloro 2 Methyl 4 1h Pyrimidinone and Its Congeners
Established Synthetic Pathways to the Pyrimidinone Core
The construction of the central pyrimidinone ring is the foundational step in the synthesis of 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone. This is typically achieved through cyclocondensation reactions, followed by the introduction of the required amino and chloro substituents via functional group interconversions.
Cyclocondensation Reactions in Pyrimidine (B1678525) Heterocycle Formation
The most prevalent and versatile method for constructing the pyrimidinone core is the cyclocondensation reaction. The classical Pinner synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with an amidine. Current time information in Denbighshire, GB. For the synthesis of a 2-methyl-4(1H)-pyrimidinone derivative, a suitable β-ketoester would be reacted with acetamidine (B91507).
A plausible pathway to the precursor of the target molecule involves the cyclocondensation of acetamidine hydrochloride with a substituted β-ketoester, such as ethyl 2-nitroacetate. This reaction would directly install the required methyl group at the 2-position and a nitro group at the 5-position, which can later be converted to the amino group. The general mechanism involves the initial formation of an enamine intermediate from the β-ketoester, followed by nucleophilic attack by the amidine and subsequent cyclization and dehydration to form the pyrimidinone ring. The use of ultrasound irradiation has been shown to improve the efficiency of such cyclocondensation reactions. nih.gov
| Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| β-Ketoester | Amidine | 4-Hydroxypyrimidine | Base or acid catalysis, reflux in ethanol (B145695) or similar solvent | Current time information in Denbighshire, GB. |
| Ethyl 2-nitroacetate | Acetamidine | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | Base catalysis (e.g., sodium ethoxide in ethanol) | Analogous to pyrimidine synthesis |
Functional Group Interconversions for Halogenation and Amination
Once the 2-methyl-5-nitro-4-hydroxypyrimidine core is synthesized, the next crucial steps involve the introduction of the chloro and amino functionalities. This is achieved through a sequence of functional group interconversions.
Nitration, Chlorination, and Reduction Sequence:
A common and effective strategy involves a three-step sequence:
Nitration: If not already incorporated during the cyclocondensation, a nitro group can be introduced at the 5-position of the pyrimidinone ring. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Chlorination: The hydroxyl group at the 6-position (or 4-position depending on tautomeric form) is converted to a chloro group. A widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the generated HCl. nih.govresearchgate.net More recent solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed for improved safety and environmental considerations. nih.govresearchgate.net
Reduction of the Nitro Group: The final step is the reduction of the nitro group at the 5-position to the desired amino group. This can be accomplished through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com Another common method is the use of reducing metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. google.com Electrochemical reduction methods are also being explored as a greener alternative. google.com
| Transformation | Reagents and Conditions | Product | Typical Yields | Reference |
|---|---|---|---|---|
| Hydroxyl to Chloro | POCl₃, reflux | Chloropyrimidine | Good to excellent | nih.govresearchgate.net |
| Nitro to Amino | Fe/HCl or H₂/Pd-C | Aminopyrimidine | Often high | google.com |
Direct Synthesis and Derivatization Approaches for this compound
While a stepwise approach is common, research into more direct and efficient synthetic routes is ongoing. This involves optimizing reaction conditions and exploring catalyst systems to improve yields and purity.
Optimized Reaction Conditions and Catalyst Systems
For the reduction of the nitro group, the choice of catalyst and reaction conditions can significantly impact the outcome. For instance, in catalytic hydrogenation, the solvent, pressure of hydrogen, and catalyst loading are key variables. The use of specific promoters can also enhance the selectivity and rate of the reaction. In the case of metal-based reductions, the concentration of the acid and the reaction temperature need to be optimized to ensure complete conversion without affecting other functional groups.
Yield Optimization and Purity Considerations in Synthesis
For instance, after the chlorination step, the crude product is often quenched with ice water and then extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel. Similarly, after the reduction of the nitro group, the reaction mixture is typically neutralized, and the product is extracted. Purification by recrystallization is often sufficient to obtain the final product in high purity. Careful monitoring of each reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the reaction's completion and the purity of the products.
Novel and Sustainable Synthetic Protocols
In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly methods for the synthesis of pyrimidines and their derivatives. researchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to pyrimidine synthesis. Current time information in Denbighshire, GB. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones. mdpi.com
Green Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a key aspect of green chemistry. google.com The development of reusable and non-toxic catalysts, such as solid acid catalysts or biocatalysts, is also an active area of research. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Current time information in Denbighshire, GB.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and easier scalability. The application of flow chemistry to the synthesis of pyrimidinones (B12756618) could lead to more efficient and sustainable manufacturing processes.
While specific examples of these novel protocols for the direct synthesis of this compound are not yet widely reported, the general principles and methodologies are highly applicable and represent a promising direction for future research in this area.
Mechanistic Investigations of Pyrimidinone-Forming Reactions
The formation of the pyrimidinone ring is a cornerstone of heterocyclic chemistry, with various mechanistic pathways elucidated to optimize reaction outcomes. A common route to pyrimidinone synthesis involves the condensation of a β-ketoester with guanidine (B92328) carbonate. For instance, the synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone is achieved through this condensation, providing a foundational structure that can be further functionalized.
Mechanistic studies have also shed light on the regioselectivity of reactions involving substituted pyrimidines. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines unexpectedly yields disubstituted dialkyl/arylamine pyrimidines. Computational studies suggest that a Meisenheimer complex plays a crucial role in this reaction mechanism, favoring the substitution of both the chlorine atom and the alkoxy group. This insight is vital for predicting and controlling the outcome of nucleophilic aromatic substitution reactions on the pyrimidine core, which is essential for synthesizing specifically substituted congeners.
Furthermore, the synthesis of fused pyrimido[4,5-d]pyrimidines has been mechanistically described to proceed through the condensation of the amino group of one pyrimidine with the carboxylic group of another, followed by intramolecular cyclization. Understanding these pathways allows chemists to design rational synthetic routes to complex heterocyclic systems based on the pyrimidinone scaffold.
Green Chemistry Principles Applied to Pyrimidinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidinone derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.in These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and designing safer chemical processes. rasayanjournal.co.inpowertechjournal.com
A variety of green techniques have been successfully applied to pyrimidine synthesis, including the use of catalysts, microwave-assisted synthesis, solvent-free approaches, and multicomponent reactions. rasayanjournal.co.in For example, the use of citrus extract as a natural catalyst has been reported for the synthesis of aryl-substituted dihydropyrimidones, offering an eco-friendly alternative to traditional acid catalysts. pjoes.com Similarly, water is often employed as a green solvent, and surfactants like sodium lauryl sulphate have been shown to effectively catalyze the formation of fused pyrimidines at room temperature. researchgate.net
Microwave irradiation has emerged as a powerful tool in green pyrimidine synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. ijper.org The synthesis of pyrimidine derivatives via the condensation of chalcones with urea (B33335) under microwave irradiation is a notable example. ijper.org These green methodologies not only offer environmental benefits but also often lead to more efficient and economically viable synthetic processes. rasayanjournal.co.in
| Green Method | Catalyst/Medium | Key Advantages | Reference |
| Microwave Synthesis | Basic conditions | Shorter reaction time, excellent yields | ijper.org |
| Natural Catalyst | Citrus Extract | Eco-friendly, mild conditions | pjoes.com |
| Aqueous Synthesis | Sodium Lauryl Sulphate | Environmentally benign, room temperature | researchgate.net |
| Solvent-Free | TiO2-SiO2 | Cost-effective, reusable catalyst | researchgate.net |
Multicomponent Reactions (MCRs) for Pyrimidinone Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, embodying the principles of atom and step economy. nih.gov MCRs are particularly valuable for the synthesis of diverse libraries of functionalized pyrimidinones. eurekaselect.com
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, and its modern variations often employ green chemistry principles. researchgate.net For instance, the one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) can be catalyzed by environmentally benign catalysts under solvent-free conditions. researchgate.net This approach allows for the rapid assembly of the pyrimidinone core with various substituents.
Aminopyrimidines are versatile substrates in MCRs for generating pyrimidine-fused derivatives. eurekaselect.com One-pot reactions involving aminopyrimidines have been developed to synthesize fused heterocyclic systems like pyrazolopyrimidinones under microwave irradiation, offering a simple and efficient method for creating complex molecular architectures. eurekaselect.comnih.gov The development of novel MCRs continues to expand the synthetic toolbox for accessing highly substituted and structurally diverse pyrimidinone congeners. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Biginelli-like | Aldehyde, β-dicarbonyl, urea/thiourea | CuCl2·2H2O, solvent-free | Dihydropyrimidinones |
| Fused Pyrimidine | 4-hydroxycoumarin, aldehyde, urea/thiourea | Sodium Lauryl Sulphate, water | Fused Pyrimidines |
| Pyrazolopyrimidinone | Aminopyrazole, β-ketoester | Microwave irradiation | Pyrazolopyrimidinones |
Structural Diversification and Derivative Synthesis from the 5 Amino 6 Chloro 2 Methyl 4 1h Pyrimidinone Scaffold
Rational Design of Pyrimidinone Analogues
The rational design of analogues from the 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone scaffold hinges on the selective modification of its distinct functional groups: the 5-amino group, the 6-chloro substituent, the 2-methyl group, and the pyrimidinone ring nitrogens. Each site offers a unique handle for chemical transformation, allowing for the systematic modulation of the molecule's steric and electronic properties.
Modulating Substituents at the Amino Position
The 5-amino group is a key nucleophilic center and a director for further chemical transformations. Its reactivity can be harnessed to introduce a wide array of substituents, thereby influencing the molecule's biological activity and physicochemical properties.
Common modifications include:
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is often used to introduce new pharmacophores or to protect the amino group during subsequent reactions.
Alkylation and Arylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for introducing mono- or di-substituted alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid, yielding a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups, at the C5-position, further expanding the scaffold's diversity.
Chemical Transformations at the Chloro and Methyl Groups
The chloro and methyl groups provide additional avenues for structural diversification. The C6-chloro atom is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyrimidine (B1678525) chemistry. mdpi.com The electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl group activates the C6 position for attack by a wide range of nucleophiles.
Key transformations include:
Amination: Reaction with primary or secondary amines displaces the chloride to yield 6-amino-substituted pyrimidinones (B12756618). This is one of the most common modifications for building libraries of potential bioactive compounds.
Alkoxylation and Thiolation: Alkoxides, phenoxides, and thiolates can readily replace the chloro substituent to form the corresponding ethers and thioethers.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enable the introduction of alkyl, aryl, or alkynyl groups at the C6-position, significantly increasing the molecular complexity.
The 2-methyl group is generally less reactive but can undergo condensation reactions with activated aldehydes under basic conditions if the methyl protons are sufficiently acidic.
Below is a table summarizing representative nucleophilic aromatic substitution reactions at the C6 position.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline | 6-(Phenylamino)pyrimidinone |
| Secondary Amine | Piperidine | 6-(Piperidin-1-yl)pyrimidinone |
| Alcohol/Alkoxide | Sodium Methoxide | 6-Methoxypyrimidinone |
| Thiol/Thiolate | Sodium Thiophenolate | 6-(Phenylthio)pyrimidinone |
N-Substitution and Tautomerism in Pyrimidinones
Pyrimidinones exist in a tautomeric equilibrium between keto (lactam) and enol (lactim) forms. For this compound, the keto form is generally predominant in the solid state. Furthermore, the exocyclic amino group can exhibit amino-imino tautomerism. These equilibria can be influenced by solvent, pH, and temperature.
Alkylation of the pyrimidinone ring can occur at either the N1 or N3 position, and achieving regioselectivity is a common synthetic challenge. The outcome of N-alkylation is influenced by several factors:
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. For instance, certain solvent systems can promote chelation with metal ions from the base, directing alkylation to a specific nitrogen. nih.gov
Electronic Effects: The electronic nature of the substituents already on the pyrimidine ring will influence the nucleophilicity of the ring nitrogens.
Heterogeneous catalysts and specific reaction conditions, such as using tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation, have been developed to improve yields and regioselectivity in the N-alkylation of purines and related heterocycles. ias.ac.inub.edu
Annulation Reactions for Fused Pyrimidine Systems
The 5-amino-4-pyrimidinone core is an excellent precursor for annulation reactions, where a new ring is fused onto the existing pyrimidine scaffold. This strategy leads to the formation of bicyclic and polycyclic heteroaromatic systems, which are prevalent in numerous pharmaceuticals.
Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives
Pyrido[2,3-d]pyrimidines are synthesized by forming a pyridine (B92270) ring fused to the pyrimidine core. A common and effective strategy involves the reaction of a 6-aminopyrimidine derivative (analogous to the title compound) with a 1,3-dielectrophilic three-carbon unit. jocpr.com The 5-amino group and the C6-carbon of the pyrimidinone act as the dinucleophile.
Typical reaction partners include:
α,β-Unsaturated Carbonyl Compounds (Chalcones): Condensation with chalcones in the presence of an acid catalyst can lead to the formation of substituted dihydropyrido[2,3-d]pyrimidinones, which may be subsequently oxidized.
β-Ketoesters: Reaction with β-ketoesters like ethyl acetoacetate (B1235776) followed by thermal cyclization is a classic route to form the fused pyridone ring. nih.gov
Malonates and Derivatives: Condensation with diethyl malonate or related compounds can yield 5-hydroxypyrido[2,3-d]pyrimidinones. nih.gov
Multicomponent Reactions: One-pot reactions involving the aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile) provide an efficient route to highly substituted pyrido[2,3-d]pyrimidines. researchgate.net
These syntheses construct the pyridine ring by forming new bonds at the C5-amino and C6 positions of the original pyrimidine scaffold.
Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The synthesis of fused pyrimidopyrimidine systems involves the construction of a second pyrimidine ring onto the starting scaffold.
Pyrimido[4,5-d]pyrimidines: This isomeric system is typically constructed from 4-aminopyrimidine-5-carboxamide (B188243) or related precursors. nih.gov Starting from this compound, a plausible synthetic sequence involves the following steps:
Acylation of the 5-amino group: The amino group is first functionalized, for example, by formylation with formic acid or acylation with an acid chloride.
Cyclization: The resulting N-acyl intermediate is then cyclized with a one-carbon, one-nitrogen synthon like formamide (B127407) or ammonia. Heating the intermediate with triethyl orthoformate followed by treatment with an amine is another established method. mdpi.comresearchgate.net This sequence builds the new pyrimidine ring adjacent to the amino group. Multicomponent reactions involving aminouracils, aldehydes, and urea (B33335) or thiourea (B124793) also provide efficient access to these scaffolds. oiccpress.com
Pyrimido[5,4-d]pyrimidines: The synthesis of this less common isomer requires building a new ring involving the N1 and C6 positions of the pyrimidinone core. This generally requires a different set of starting materials, such as a 5-amino-6-halopyrimidine which can be cyclized with reagents like cyanates or isothiocyanates. Given the structure of this compound, a hypothetical route could involve a Dimroth rearrangement or a multi-step sequence to introduce the necessary functionality for cyclization.
The versatility of the this compound scaffold, combined with the extensive toolkit of modern organic synthesis, enables the creation of a vast chemical space of novel pyrimidine analogues and fused heterocyclic systems for further investigation.
Exploration of Pyrazolo-Fused Pyrimidinone Systems
The fusion of a pyrazole (B372694) ring to the pyrimidinone core can lead to the formation of pyrazolo[4,3-d]pyrimidinone systems, a class of compounds with recognized therapeutic potential. The synthesis of these fused systems often involves the reaction of a suitably substituted aminopyrimidine with a reagent that can provide the necessary carbon and nitrogen atoms to form the pyrazole ring.
A common strategy for constructing pyrazolo[3,4-d]pyrimidine scaffolds involves the cyclocondensation of hydrazine (B178648) derivatives with functionalized pyrimidines. While specific examples starting directly from this compound are not extensively detailed in currently available literature, the general reactivity of related aminopyrimidines suggests a plausible synthetic route. This would likely involve the reaction of the 5-amino group with a reagent that can undergo cyclization to form the fused pyrazole ring. The presence of the chloro group at the 6-position offers a handle for further functionalization or can influence the cyclization process.
Research into the synthesis of pyrazolo[3,4-d]pyrimidines often starts from pyrazole precursors which are then elaborated to form the pyrimidine ring, or from highly substituted pyrimidines that are cyclized with hydrazines. For instance, the reaction of ortho-amino carbonyl pyrazoles with various reagents is a well-established method for creating the fused pyrimidine ring. Conversely, starting with a substituted chloropyrimidine, the amino group can act as a nucleophile to initiate a cascade of reactions leading to the fused bicyclic system.
The following table outlines representative pyrazolo-fused pyrimidinone derivatives, although their synthesis may proceed from alternative precursors to the one specified in this article's focus.
| Compound Name | Molecular Formula | Resulting Fused System |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C₁₁H₈N₄O | Pyrazolo[3,4-d]pyrimidinone |
| 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C₇H₈N₄O | Pyrazolo[3,4-d]pyrimidinone |
| 5-Methyl-1-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | C₁₂H₁₀N₄O | Pyrazolo[4,3-d]pyrimidinone |
Stereoselective Synthesis of Chiral Pyrimidinone Derivatives
The introduction of chirality into pyrimidinone derivatives is a critical step in the development of enantiomerically pure therapeutic agents. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. While the literature specifically detailing the stereoselective functionalization of this compound is limited, general principles of asymmetric synthesis can be applied to this scaffold.
Methods for achieving stereoselectivity in the synthesis of chiral pyrimidinone derivatives could involve:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyrimidinone core to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis: Asymmetric catalysts, such as chiral metal complexes or organocatalysts, can be employed to create a chiral environment around the substrate, favoring the formation of one enantiomer.
Substrate Control: Existing stereocenters within a molecule can influence the stereochemistry of newly formed stereocenters.
For the this compound scaffold, stereoselective reactions could potentially be performed at the amino group, or by functionalization of the pyrimidinone ring itself, leading to the creation of chiral centers. The development of such methodologies is an active area of research in organic synthesis.
High-Throughput Synthesis and Combinatorial Library Generation
High-throughput synthesis and the generation of combinatorial libraries are powerful tools in drug discovery, allowing for the rapid synthesis and screening of a large number of compounds. The this compound scaffold is well-suited for such approaches due to the presence of multiple reactive sites that can be systematically modified.
The amino group at the 5-position and the chloro group at the 6-position serve as key points for diversification. A combinatorial library can be generated by reacting the parent scaffold with a diverse set of building blocks. For example:
The amino group can be acylated, alkylated, or used in condensation reactions with a variety of aldehydes, ketones, or carboxylic acids.
The chloro group can be displaced by various nucleophiles, such as amines, alcohols, or thiols, through nucleophilic aromatic substitution reactions.
This approach allows for the creation of a large and diverse library of pyrimidinone derivatives from a single, readily accessible starting material. The resulting compounds can then be screened for biological activity to identify promising lead compounds for further development. The principles of solid-phase synthesis can also be applied, where the pyrimidinone scaffold is attached to a solid support, facilitating the purification of intermediates and the automation of the synthetic process.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone, various NMR experiments provide complementary information to build a complete structural picture.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. Based on the structure of this compound, a characteristic ¹H NMR spectrum is expected. The spectrum would likely feature three distinct signals: a singlet for the methyl (CH₃) protons, a broad singlet for the amino (NH₂) protons, and another singlet corresponding to the proton on the ring nitrogen (NH). The chemical shifts (δ) are influenced by the electronic effects of the surrounding atoms in the pyrimidinone ring.
The methyl group, being attached to an sp²-hybridized carbon (C2) in the heterocyclic ring, would typically appear in the range of δ 2.0-2.5 ppm. The amino group protons are expected to produce a broader signal due to quadrupole effects of the nitrogen atom and potential hydrogen exchange; their chemical shift is variable but could be expected in the δ 5.0-6.0 ppm range. The NH proton of the pyrimidinone ring would likely appear further downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | 2.1 - 2.4 | Singlet | 3H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Note: Data are predicted based on typical chemical shifts for similar functional groups and structures.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the structure. The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing in the δ 160-170 ppm region. The other sp²-hybridized carbons of the pyrimidine (B1678525) ring (C2, C5, and C6) would resonate at lower chemical shifts, while the sp³-hybridized methyl carbon would be the most upfield signal. The specific chemical shifts provide a unique fingerprint of the carbon backbone. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 15 - 25 |
| C5 | 110 - 120 |
| C6 | 140 - 150 |
| C2 | 150 - 160 |
Note: Data are predicted based on typical chemical shifts for similar pyrimidinone structures. nih.gov
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, no significant ¹H-¹H couplings are expected as all proton groups are predicted to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (2-3 bonds). Key expected correlations would include the one between the methyl protons and the C2 carbon of the pyrimidine ring, confirming the position of the methyl group. Correlations from the amino protons to C5 and C6 would confirm the location of the amino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the amino group protons and other parts of the molecule, although its utility is limited in this specific structure due to the lack of complex stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₅H₆ClN₃O. HRMS analysis, typically of the protonated molecule [M+H]⁺, would be used to confirm this composition with high confidence, distinguishing it from other potential isobaric compounds.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ (Da) |
|---|
Note: The calculated exact mass is derived from the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is extensively used for purity assessment and impurity profiling in pharmaceutical and chemical analysis. researchgate.netbiomedres.usnih.gov
In the analysis of this compound, an LC method would be developed to separate the main compound from any process-related impurities, such as unreacted starting materials, intermediates, or by-products of the synthesis. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector identifies the components based on their mass-to-charge ratio as they elute from the column. By integrating the peak areas from the chromatogram, the relative purity of the compound can be determined. Furthermore, the accurate mass measurements from the MS can help in the tentative identification of any detected impurities, providing crucial information for process optimization and quality control. lcms.czthermofisher.com
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of similar pyrimidine derivatives, the anticipated vibrational frequencies can be predicted. nih.govnist.gov
Key functional groups and their expected IR absorption ranges include:
N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3500-3300 cm⁻¹. The secondary amine within the pyrimidinone ring (N-H) would also contribute to absorption in this region.
C=O stretching: The carbonyl group (C=O) of the pyrimidinone ring is expected to produce a strong absorption band in the region of 1700-1650 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring typically appear in the 1650-1550 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bond is expected to show a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-H stretching: The methyl group (CH₃) will exhibit stretching vibrations around 2950-2850 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (Amino & Amide) | 3500 - 3300 | Medium - Strong |
| C-H (Methyl) | 2950 - 2850 | Medium |
| C=O (Amide) | 1700 - 1650 | Strong |
| C=N / C=C (Ring) | 1650 - 1550 | Medium - Strong |
| C-Cl | 800 - 600 | Medium - Strong |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry. For this compound, the molecular formula is C₅H₆ClN₃O. nih.gov
The theoretical elemental composition can be calculated as follows:
Molecular Weight: 159.57 g/mol nih.gov
Carbon (C): (5 * 12.01 / 159.57) * 100% = 37.63%
Hydrogen (H): (6 * 1.01 / 159.57) * 100% = 3.80%
Chlorine (Cl): (1 * 35.45 / 159.57) * 100% = 22.22%
Nitrogen (N): (3 * 14.01 / 159.57) * 100% = 26.34%
Oxygen (O): (1 * 16.00 / 159.57) * 100% = 10.03%
Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and empirical formula of the synthesized compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 5 | 60.05 | 37.63% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.80% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.22% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 26.34% |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.03% |
| Total | 159.59 | 100.02% |
X-ray Crystallography for Solid-State Molecular Structure
Advanced Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.
Method development would typically involve:
Column Selection: A C18 or C8 stationary phase would be appropriate for retaining the analyte.
Mobile Phase Optimization: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer would be used. The pH of the buffer can be adjusted to control the ionization state of the amino and pyrimidinone groups and thus optimize retention and peak shape.
Detection: UV detection would be effective due to the presence of the chromophoric pyrimidinone ring system.
A validated HPLC method would be assessed for linearity, precision, accuracy, specificity, and robustness to ensure its reliability for routine analysis and purity assessment. While a specific validated method for this compound is not detailed in the available literature, methods for similar pyrimidine derivatives often utilize a C18 column with a mobile phase of water (with an acid modifier like phosphoric or formic acid) and acetonitrile. sielc.comsielc.com
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound, as it is typically synthesized, is not chiral and therefore exists as a single achiral compound. Consequently, chiral chromatography for enantiomeric separation is not applicable to this molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.
Due to the presence of polar functional groups (amino and amide) and its relatively high melting point, this compound is expected to have low volatility. Direct analysis by GC-MS would likely be challenging without derivatization to increase its volatility and thermal stability. Derivatization could involve silylation of the amino and amide groups. The mass spectrometer would then provide information on the molecular weight and fragmentation pattern of the derivatized compound, aiding in its identification. Analysis of related pyrimidine compounds has been successfully performed using GC-MS after derivatization.
Biological Activity and Mechanistic Insights of Pyrimidinone Compounds
Evaluation of Antimicrobial Properties
The pyrimidine (B1678525) scaffold is a fundamental component of various biologically active molecules, and its derivatives have been extensively studied for their therapeutic potential. The introduction of different functional groups to the pyrimidine ring can significantly influence its antimicrobial properties. This section reviews the antibacterial and antifungal efficacy of compounds structurally related to 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone.
Derivatives of pyrimidinone have shown promise as antibacterial agents. For instance, novel pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation. The data in the table below summarizes the in vitro antibacterial activity of selected pyrimidine derivatives against MRSA.
Table 1: In Vitro Antibacterial Activity of Selected Pleuromutilin Derivatives Against MRSA
| Compound | MIC (μg/mL) |
|---|---|
| 12c | 0.25 |
| 19c | 0.25 |
| 22c | 0.25 |
| Tiamulin (Reference) | 0.5 |
The results indicate that compounds 12c, 19c, and 22c demonstrated superior antibacterial effects against MRSA compared to the reference drug, tiamulin. nih.gov The structural features of these molecules, including the substituted pyrimidine ring, are thought to contribute to their potent antibacterial action. The broad-spectrum potential of pyrimidinone antibiotics has also been noted, with some analogues displaying activity against a wider range of Gram-positive bacteria. nih.gov
In addition to their antibacterial properties, pyrimidine derivatives have been investigated for their antifungal activity. A study on novel pyrimidine derivatives containing an amide moiety revealed significant antifungal effects against various plant pathogenic fungi. nih.gov
The efficacy of these compounds was quantified by determining their half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. The table below presents the EC50 values of selected pyrimidine derivatives against Phomopsis sp., a genus of ascomycete fungi.
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives Against Phomopsis sp.
| Compound | EC50 (μg/mL) |
|---|---|
| 5f | 15.1 |
| 5o | 10.5 |
| 5p | 19.6 |
| Pyrimethanil (Reference) | 32.1 |
Compounds 5f, 5o, and 5p exhibited excellent antifungal activity against Phomopsis sp., with EC50 values superior to that of the reference fungicide, Pyrimethanil. nih.gov The specific mechanisms of antifungal action for many pyrimidinone derivatives are still under investigation but are thought to involve the disruption of essential cellular processes in the fungal pathogens.
Exploration of Other Relevant Biological Activities
Beyond their antimicrobial effects, pyrimidinone derivatives are being explored for a variety of other biological activities. This involves their use in the development of biochemical assays, the study of cellular pathways, and their potential as inhibitors of enzymes and modulators of receptors.
Pyrimidinone-based compounds are valuable tools in the development of in vitro biochemical assays. These assays are crucial for high-throughput screening to identify novel therapeutic agents. For example, various pyrimidine derivatives have been synthesized and utilized in assays to screen for potential inhibitors of enzymes such as β-glucuronidase. Such screening efforts have identified compounds with potent inhibitory activity, highlighting the utility of the pyrimidine scaffold in drug discovery.
Understanding how a compound interacts with cellular pathways is fundamental to elucidating its mechanism of action. Research on pyrimidine derivatives often involves interrogating their effects on specific cellular signaling pathways. For instance, some pyrimidine derivatives have been found to promote osteogenesis via the BMP2/SMAD1 signaling pathway, indicating their potential in bone anabolic therapies. nih.gov These studies help to identify the molecular targets of these compounds and their downstream effects on cellular function.
The structural characteristics of pyrimidinone derivatives make them suitable candidates for interacting with the active sites of enzymes and the binding sites of receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.
Several studies have focused on the enzyme inhibitory properties of pyrimidine derivatives. For example, certain aminopyrimidine derivatives have been shown to inhibit the activity of Glutathione (B108866) Reductase (GR), an enzyme involved in maintaining the cellular redox balance. The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
Table 3: Inhibition of Glutathione Reductase by Selected Pyrimidine Derivatives
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
|---|---|---|---|
| 4-amino-2-chloropyrimidine (B189420) | 0.377 | 1.847 | Unavailable |
| 4-amino-6-chloropyrimidine (B18116) | 0.374 | 1.269 | Unavailable |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 | Unavailable |
The data indicates that these chlorosubstituted aminopyrimidines are effective inhibitors of Glutathione Reductase at micromolar concentrations. While the specific receptor modulation activities of this compound have not been reported, the broader class of pyrimidine derivatives is known to interact with various receptors, underscoring a promising area for future research.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
The biological activity of pyrimidinone compounds is intricately linked to the nature and position of substituents on the pyrimidinone ring. Structure-Activity Relationship (SAR) studies are therefore essential to guide the design of analogs with enhanced potency and selectivity. Research has shown that even minor chemical modifications can lead to significant changes in biological efficacy.
A key substitution pattern involves the use of a 5-chloro-4-((substituted phenyl)amino)pyrimidine core, which has been identified as a valuable "cap" group in the design of Histone Deacetylase (HDAC) inhibitors. nih.govtandfonline.com The SAR for this class of compounds reveals that the presence of smaller substituents, such as a methoxy (B1213986) group, on the phenylamino (B1219803) portion is beneficial for HDAC inhibitory activity. nih.govtandfonline.com This suggests that the cap region, which engages in hydrophobic interactions with residues at the opening of the enzyme's active site, has specific steric and electronic requirements for optimal binding. nih.gov
Further insights into the SAR of substituted pyrimidines come from studies on their inhibitory effects on other enzymes, such as glutathione reductase (GR). A study investigating aminopyrimidines with chloro substitutions demonstrated that these functionalities are key for effective inhibition of the GR enzyme. juniperpublishers.comjuniperpublishers.com The presence of both amino and chloro groups on the pyrimidine ring was found to be a determining factor for potent inhibitory action. juniperpublishers.comjuniperpublishers.com The position of these substituents also plays a critical role. For instance, 4-amino-6-chloropyrimidine and 4-amino-2-chloropyrimidine showed significantly lower half-maximal inhibitory concentrations (IC50) compared to the unsubstituted pyrimidine, indicating a substantial increase in potency. juniperpublishers.comjuniperpublishers.com The addition of a second chloro group, as in 4-amino-2,6-dichloropyrimidine, maintained this high level of inhibition. juniperpublishers.comjuniperpublishers.com
These findings are summarized in the table below, which illustrates the impact of amino and chloro substitutions on the inhibition of Glutathione Reductase.
Table 1: Inhibitory Activity of Substituted Pyrimidines against Glutathione Reductase
| Compound | Substituents | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| Pyrimidine | None | 0.968 | 2.984 | - |
| 4-Amino-2-chloropyrimidine | 4-amino, 2-chloro | 0.377 | 1.847 | - |
| 4-Amino-6-chloropyrimidine | 4-amino, 6-chloro | 0.374 | 1.269 | - |
| 4-Amino-2,6-dichloropyrimidine | 4-amino, 2,6-dichloro | 0.390 | 0.979 | Noncompetitive |
Data sourced from a study on the inhibitory impact of pyrimidine derivatives on Glutathione Reductase. juniperpublishers.comjuniperpublishers.comresearchgate.net
Elucidation of Molecular Mechanisms of Action in Biological Systems
The therapeutic effects of pyrimidinone compounds often stem from their ability to act as inhibitors of key enzymes, particularly protein kinases. The pyrimidine core serves as a versatile scaffold that can mimic the purine (B94841) base of ATP, enabling these compounds to bind to the ATP-binding site of kinases and disrupt their catalytic activity. Molecular docking studies have been instrumental in visualizing these interactions at an atomic level, revealing the precise binding modes of pyrimidinone inhibitors.
For instance, molecular docking analyses of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have shown that the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov Specifically, interactions with the backbone amide and carbonyl groups of key amino acid residues, such as leucine (B10760876) and glutamic acid, are often observed. The substituents on the pyrimidine core then dictate the compound's selectivity and potency by forming additional interactions with other regions of the active site, such as the hydrophobic pocket and the solvent-exposed region. nih.govresearchgate.net
In the case of dihydropyrimidinone derivatives designed as inhibitors of Mycobacterium tuberculosis thymidylate kinase, docking studies suggest that pi-pi stacking interactions with phenylalanine and tyrosine residues at the active site are essential for inhibition. researchgate.net The binding affinity and inhibitory potential are influenced by the specific substituents on the pyrimidinone ring, with certain derivatives showing lower binding energies, indicative of more stable and potent inhibition. researchgate.net
The mechanism often involves the pyrimidinone core orienting itself within the ATP-binding pocket to allow for hydrogen bonding with the kinase hinge region, while appended aryl groups and other substituents can occupy adjacent hydrophobic pockets, thus stabilizing the enzyme-inhibitor complex. sbmu.ac.irmdpi.com This competitive inhibition of ATP binding prevents the phosphorylation of substrate proteins, thereby interrupting the signaling pathways that rely on the kinase's activity.
Bioavailability and Metabolic Stability Considerations in Pre-clinical In Vitro Systems
For any compound to be a viable drug candidate, it must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Pre-clinical in vitro systems are essential for evaluating these characteristics early in the drug discovery process.
Intestinal Permeability: A crucial determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell monolayer assay is a widely used in vitro model for predicting human intestinal absorption. nih.govresearchgate.net These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer with tight junctions and transporters that mimic the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low or high permeability. researchgate.net Generally, compounds with Papp values greater than 1 x 10⁻⁶ cm/s are considered to have good absorption potential. researchgate.net Studies on various pyrimidine derivatives have shown a wide range of permeability coefficients, indicating that this property is highly dependent on the specific substitutions on the pyrimidine core. nih.gov
Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. nih.gov This is often assessed in vitro by incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. nih.govnih.gov The rate of disappearance of the parent compound over time is measured to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that these compounds can exhibit good metabolic stability in both human and rat liver microsomes. nih.gov The primary metabolic pathways for some of these compounds involve oxidative dechlorination and N-dealkylation, reactions catalyzed by the CYP3A family of enzymes. nih.gov High metabolic stability is desirable as it can lead to a longer duration of action in vivo.
The table below presents in vitro metabolic stability data for a series of azine derivatives, including pyrimidines, highlighting their resistance to degradation by human liver microsomes.
Table 2: In Vitro Metabolic Stability of Selected Azine Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Core Structure | % Metabolic Stability (HLM) |
|---|---|---|
| 19a | Pyrimidine | >99.9 |
| 19b | Pyrimidine | >99.9 |
| 21a | Pyrimidine | >99.9 |
| 33b | Pyridine (B92270) | 98.32 |
| 38b | Triazine | 97.94 |
Data adapted from a study on the metabolic stability of azine anticancer agents. The high percentages indicate significant stability against metabolic degradation after a specified incubation period. researchgate.net
These in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for identifying pyrimidinone derivatives with a balanced profile of potency, permeability, and metabolic stability, thereby increasing the likelihood of success in further pre-clinical and clinical development.
Multifaceted Applications in Chemical Synthesis and Applied Research
Strategic Building Blocks in Complex Organic Synthesis
5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone serves as a valuable synthon in the field of organic chemistry. Its multifunctional nature allows it to be a strategic starting point for the synthesis of more complex molecular architectures. The pyrimidine (B1678525) ring is a common scaffold in many biologically active compounds, and this particular derivative offers multiple reactive sites for further chemical modifications.
The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of other functionalities, thereby enabling the construction of a diverse library of compounds from a single precursor.
For instance, in syntheses analogous to those involving similar pyrimidinone structures, the amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The chloro group can be displaced by various nucleophiles such as amines, alcohols, or thiols, providing a straightforward method for introducing new side chains and modifying the electronic and steric properties of the molecule.
Precursors for Advanced Heterocyclic and Aromatic Systems
The structure of this compound is primed for the construction of fused heterocyclic and advanced aromatic systems. The arrangement of the functional groups on the pyrimidine ring allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems.
A notable example of the synthetic utility of similar pyrimidinone cores is in the synthesis of 1,2,3-triazoles. While direct studies on this compound are not extensively documented, the closely related 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones have been successfully employed as precursors for these important heterocycles. nih.gov In these syntheses, the pyrimidinone derivative is first modified to introduce an alkyne functionality, which then undergoes a [3+2] cycloaddition reaction with an azide (B81097) to form the triazole ring. nih.gov This "click chemistry" approach is highly efficient and has wide applications in drug discovery and material science. nih.gov
The general strategy involves the following steps:
Functionalization of the pyrimidinone core.
Reaction with a suitable partner to initiate cyclization.
Formation of a new fused heterocyclic ring system.
This versatility highlights the potential of this compound as a precursor for a variety of advanced heterocyclic structures with potential applications in medicinal chemistry and materials science.
| Precursor | Reagents | Product | Application of Product |
| 6-amino-5-cyano-1-(ethynylphenyl)-4-substituted-2(1H)-pyrimidinones | Azides, Copper Sulphate, Sodium Ascorbate | 1,4-disubstituted-1,2,3-triazoles | Drug discovery, material science |
Role as Analytical Reference Standards and Impurity Markers
In the pharmaceutical and chemical industries, the purity and quality of chemical compounds are of utmost importance. Analytical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. This compound, as a stable, crystalline solid, has the potential to be used as a reference standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Furthermore, in the synthesis of more complex molecules where this pyrimidinone derivative is used as a starting material or is formed as an intermediate, it can also serve as an impurity marker. Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified and characterized. Therefore, having a well-characterized standard of this compound is crucial for quality control and for meeting regulatory requirements.
The availability of this compound as a reference standard allows for:
Accurate quantification of the compound in a mixture.
Identification of the compound as a potential impurity in a final product.
Validation of analytical methods.
Emerging Applications in Agrochemical and Environmental Sciences, such as Nitrification Inhibition
There is growing interest in the application of pyrimidine derivatives in the agrochemical sector. One of the most significant environmental challenges in agriculture is the loss of nitrogen from fertilizers through processes like nitrification, which not only reduces fertilizer efficiency but also contributes to environmental pollution. Nitrification inhibitors are compounds that slow down the bacterial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, thereby reducing nitrogen loss.
A close structural isomer of the subject compound, 2-Amino-4-chloro-6-methylpyrimidine, has been identified as an effective nitrification inhibitor. evitachem.comsigmaaldrich.com This compound has been shown to suppress the activity of nitrifying bacteria in the soil, leading to improved nitrogen uptake by plants and reduced nitrous oxide emissions. evitachem.com
Given the structural similarity between 2-Amino-4-chloro-6-methylpyrimidine and this compound, it is highly probable that the latter could also exhibit nitrification-inhibiting properties. The pyrimidine core with its specific substitutions is likely the key to this activity. Further research into the efficacy of this compound as a nitrification inhibitor could open up new avenues for its use in sustainable agriculture.
| Compound | Application | Mechanism of Action |
| 2-Amino-4-chloro-6-methylpyrimidine | Nitrification Inhibitor | Suppresses the activity of nitrifying bacteria in soil |
| Nitrapyrin | Nitrification Inhibitor | Inhibits the bacteria Nitrosomonas |
Potential in Material Science and Polymer Chemistry
The unique electronic and structural properties of the pyrimidinone ring system also suggest potential applications in material science and polymer chemistry. The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking interactions makes it an interesting candidate for the design of self-assembling materials and supramolecular structures.
Furthermore, the presence of reactive functional groups on this compound allows for its incorporation into polymer chains. For example, the amino group could be used to form polyamides or polyimides, while the chloro group could be utilized in polymerization reactions that proceed via nucleophilic substitution. The resulting polymers could possess interesting properties, such as thermal stability, flame retardancy, or specific optical and electronic characteristics, making them suitable for a range of applications, including specialty plastics, coatings, and electronic devices.
While the direct use of this compound in material science is still an emerging area of research, the broader class of pyrimidine derivatives has already shown promise in the development of materials like organic light-emitting diodes (OLEDs). nih.gov This suggests a promising future for the exploration of this compound in the creation of novel materials with tailored properties.
Computational and Theoretical Chemistry Approaches in Pyrimidinone Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a comprehensive analysis of 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone, these calculations would be the first step.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, a hypothetical molecular orbital analysis would likely reveal the distribution of these frontier orbitals. The presence of the amino group (an electron-donating group) and the chloro and carbonyl groups (electron-withdrawing groups) would significantly influence the energies and localizations of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the amino group and the pyrimidinone ring, while the LUMO would be distributed over the electron-deficient parts of the molecule, such as the carbonyl and chloro-substituted carbons.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidinone ring, making these sites attractive for interactions with electrophiles or hydrogen bond donors. The amino group's hydrogen atoms and the region around the chloro substituent would likely exhibit a positive potential, indicating sites for nucleophilic interaction. Understanding this charge distribution is critical for predicting intermolecular interactions, such as those with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting how a ligand, such as a pyrimidinone derivative, might interact with the active site of a protein.
While no specific docking studies for this compound are readily available, the general approach would involve docking this molecule into the active site of a relevant biological target. The docking scores and binding poses would provide insights into the potential inhibitory activity of the compound. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
A QSAR study on a series of pyrimidinone derivatives, including this compound, would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. The resulting QSAR model could then be used to predict the activity of other related compounds and guide the design of more potent analogs. While general QSAR studies on pyrimidinones (B12756618) exist, a specific model for this particular compound is not available. nih.gov
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis or its reactions with other molecules. For instance, the mechanism of nucleophilic substitution at the chloro-substituted position could be investigated. Such studies would provide valuable information for optimizing reaction conditions and understanding the reactivity of the compound.
De Novo Design and Virtual Screening of Novel Pyrimidinone Derivatives
De novo design and virtual screening are computational techniques used to identify novel drug candidates. Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. De novo design, on the other hand, involves the computational generation of new molecular structures with desired properties.
The this compound scaffold could serve as a starting point for both virtual screening and de novo design efforts. In virtual screening, libraries of compounds containing this scaffold could be docked into a target protein to identify promising candidates. nih.gov In de novo design, algorithms could be used to build new molecules around this core structure to optimize its binding to a target. mdpi.com
Future Perspectives and Advanced Research Trajectories
Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Discovery
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of drug discovery and materials science. astrazeneca.comnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. For pyrimidinone discovery, the integration of AI and ML offers a multipronged approach to accelerate research and development.
Table 1: Potential Applications of AI/ML in Pyrimidinone Research
| Application Area | AI/ML Technique | Potential Outcome |
| Drug Discovery | Predictive Modeling | Identification of novel pyrimidinone candidates with high therapeutic potential. |
| Generative Chemistry | Design of new pyrimidinone structures with optimized biological activity. | |
| Synthesis Planning | Retrosynthesis Prediction | Efficient and optimized synthetic routes for novel pyrimidinone derivatives. |
| Property Prediction | QSAR Modeling | Prediction of physicochemical and pharmacokinetic properties of new compounds. |
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical production. benthamdirect.com For the synthesis of 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone and its derivatives, a shift towards more sustainable practices is a critical future direction. This includes the use of greener solvents, the development of catalyst-free reactions, and the implementation of multicomponent reactions that increase atom economy. benthamdirect.comresearchgate.net
One of the most promising avenues for sustainable synthesis is the use of biocatalysis. Enzymes offer a highly selective and efficient means of performing complex chemical transformations under mild reaction conditions. While the direct biocatalytic synthesis of this compound has not yet been reported, the broader field of pyrimidine (B1678525) metabolism provides a blueprint for potential enzymatic pathways. creative-proteomics.comwikipedia.org The de novo synthesis of pyrimidines in biological systems involves a series of enzymatic steps that could potentially be harnessed for in vitro or whole-cell biocatalytic processes. creative-proteomics.comyoutube.comyoutube.com Future research in this area could involve the discovery and engineering of novel enzymes capable of constructing the pyrimidinone core or modifying the this compound scaffold with high precision.
Exploration of Novel Bioactive Targets and Therapeutic Modalities
The pyrimidine scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. researchgate.netnih.govmdpi.com While the specific biological activities of this compound are not yet extensively characterized, its structural similarity to other bioactive pyrimidinones (B12756618) suggests a high potential for therapeutic applications. tandfonline.comacs.org
Future research will undoubtedly focus on screening this compound and its derivatives against a diverse array of biological targets. High-throughput screening campaigns, coupled with advances in proteomics and genomics, will enable the identification of novel protein interactions and cellular pathways modulated by these compounds. The diverse biological activities reported for other pyrimidine derivatives, such as their role as kinase inhibitors or modulators of DNA-related processes, provide a starting point for these investigations. mdpi.comnih.gov The exploration of this compound in emerging therapeutic modalities, such as targeted protein degradation or the development of covalent inhibitors, could also yield novel therapeutic agents with enhanced efficacy and selectivity.
Development of Pyrimidinone-Based Functional Materials
Beyond the realm of medicine, the unique chemical properties of the pyrimidinone scaffold lend themselves to the development of novel functional materials. The ability of the pyrimidinone ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the creation of supramolecular assemblies and polymers with tailored properties. mdpi.com
One exciting area of research is the development of self-healing materials. For instance, polymers incorporating ureido-pyrimidinone (UPy) moieties have demonstrated remarkable self-healing capabilities due to the reversible nature of the hydrogen bonds formed between the UPy units. mdpi.com By incorporating the this compound core into polymer backbones, it may be possible to design new materials with tunable mechanical and self-healing properties. Other potential applications in materials science include the development of organic light-emitting diodes (OLEDs), sensors, and catalysts, where the electronic and coordination properties of the pyrimidinone ring can be exploited. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 5-Amino-6-chloro-2-methyl-4(1H)-pyrimidinone, and how can reaction conditions be optimized?
- Methodology : Utilize one-pot condensation reactions with substituted pyrimidinone precursors under acidic or basic conditions. For example, and describe thieno-pyrimidinone derivatives synthesized via nucleophilic substitution or cyclization reactions. Key parameters include:
- Temperature control (e.g., reflux in ethanol at 80–100°C).
- Catalytic use of ammonium acetate or potassium phosphate (see ).
- Monitoring reaction progress via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for characteristic protons (e.g., NH₂ at δ 6.5–7.5 ppm, aromatic protons in ).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidinones in .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyrimidinone derivatives, particularly regarding disorder or hydrogen-bonding ambiguities?
- Approach :
- Disorder Modeling : For disordered perchlorate anions or solvent molecules (e.g., ), refine occupancy ratios (e.g., 0.678:0.322) using software like SHELXL.
- Hydrogen-Bond Analysis : Map intermolecular interactions (N–H⋯O, O–H⋯O) with Mercury software. In , π-π stacking (3.776 Å face-to-face distance) stabilizes the lattice, which can be validated via Hirshfeld surface analysis.
- Validation Tools : Cross-check R-factors (e.g., R = 0.059 in ) and residual electron density maps to ensure model accuracy .
Q. What experimental designs are suitable for studying the bioactivity of this compound derivatives, such as dihydrofolate reductase (DHFR) inhibition?
- Methodology :
- Enzyme Assays : Measure IC₅₀ values using recombinant DHFR in a spectrophotometric assay (e.g., NADPH oxidation at 340 nm). highlights thieno-pyrimidinones with sub-micromolar activity.
- Structure-Activity Relationships (SAR) : Introduce substituents (e.g., arylaminomethyl groups in ) and correlate steric/electronic effects with potency.
- Computational Docking : Use AutoDock Vina to predict binding modes in the DHFR active site, guided by crystallographic data from related inhibitors .
Q. How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) be experimentally validated in pyrimidinone derivatives?
- Techniques :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect phase transitions linked to stacking interactions.
- Solid-State NMR : Probe hydrogen-bonding networks via [¹⁵N] chemical shifts.
- Single-Crystal Studies : As in , quantify π-π distances (<4 Å) and hydrogen-bond angles (e.g., N–H⋯O ≈ 160°) to validate packing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
